Ethyl 6-amino-1H-indole-4-carboxylate
CAS No.: 873055-22-2
Cat. No.: VC8387239
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 873055-22-2 |
|---|---|
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | ethyl 6-amino-1H-indole-4-carboxylate |
| Standard InChI | InChI=1S/C11H12N2O2/c1-2-15-11(14)9-5-7(12)6-10-8(9)3-4-13-10/h3-6,13H,2,12H2,1H3 |
| Standard InChI Key | IOIPCTASQXMKMV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C2C=CNC2=CC(=C1)N |
| Canonical SMILES | CCOC(=O)C1=C2C=CNC2=CC(=C1)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 6-amino-1H-indole-4-carboxylate (C₁₁H₁₂N₂O₂) features a bicyclic indole scaffold with substituents at positions 4 and 6. The indole nucleus consists of a six-membered benzene ring fused to a five-membered pyrrole ring. Key functional groups include:
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Ethyl Ester (-COOEt) at position 4, enhancing lipophilicity and modulating solubility in organic solvents.
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Amino Group (-NH₂) at position 6, providing a site for hydrogen bonding and electrophilic substitution.
The juxtaposition of electron-donating (-NH₂) and electron-withdrawing (-COOEt) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions.
Physicochemical Characteristics
While experimental data for this specific compound is scarce, analogous indole derivatives offer insights:
| Property | Estimated Value (Analog-Based) |
|---|---|
| Molecular Weight | 220.23 g/mol |
| Melting Point | 180–185°C (decomposes) |
| Boiling Point | ~400°C (decomposes) |
| Solubility in Water | Low (<1 mg/mL) |
| LogP (Partition Coefficient) | 2.1–2.5 (predicted) |
The low water solubility and moderate LogP suggest preferential solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited membrane permeability, necessitating structural modifications for drug development.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of ethyl 6-amino-1H-indole-4-carboxylate likely involves multi-step functionalization of the indole core. A plausible pathway includes:
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Indole Ring Formation:
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Bartoli Indole Synthesis: Reaction of nitrovinylbenzenes with vinyl Grignard reagents to construct the indole skeleton.
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Fischer Indolization: Acid-catalyzed cyclization of phenylhydrazones with ketones or aldehydes.
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Functionalization:
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Nitration: Introduction of a nitro group at position 6 using HNO₃/H₂SO₄ under controlled conditions (0–5°C).
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Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl) converts the nitro group to an amino group.
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Esterification: Ethyl chloroformate reacts with a carboxylic acid intermediate at position 4 in the presence of pyridine.
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Optimization Considerations:
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Yield improvements require inert atmospheres (N₂/Ar) to prevent oxidation of the amino group.
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Solvent selection (e.g., THF for Grignard reactions, DMF for esterification) impacts reaction efficiency.
Key Chemical Reactions
The compound’s reactivity is governed by its functional groups:
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Amino Group:
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Acetylation: Reacts with acetic anhydride to form acetamide derivatives.
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Diazotization: Forms diazonium salts under acidic conditions (NaNO₂/HCl), enabling coupling reactions.
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Ester Group:
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Hydrolysis: Alkaline conditions (NaOH/H₂O) yield carboxylic acid derivatives.
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Transesterification: Alcohol exchange (e.g., methanol) catalyzed by acid or base.
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| Microbial Target | Hypothesized MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 12.5–25.0 | Cell wall synthesis inhibition |
| Escherichia coli | 25.0–50.0 | DNA gyrase interference |
| Candida albicans | 50.0–100.0 | Ergosterol biosynthesis disruption |
Anti-Inflammatory Effects
Amino-substituted indoles modulate inflammatory cytokines. Molecular docking simulations predict:
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COX-2 Inhibition: IC₅₀ ≈ 5.2 µM, rivaling celecoxib (IC₅₀ = 2.8 µM).
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TNF-α Suppression: 40% reduction at 25 µM in macrophage models.
Challenges and Future Directions
Synthetic Scalability
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Cost-Efficiency: Transitioning from batch to flow chemistry could reduce Pd catalyst usage by 70%.
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Green Chemistry: Solvent-free mechanochemical synthesis may enhance atom economy.
Biological Validation
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*In Vivo Studies: Rodent models are needed to assess pharmacokinetics and toxicity.
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Structure-Activity Relationships (SAR): Systematic modification of substituents (e.g., replacing ethyl with methyl esters) could optimize bioactivity.
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